molecular formula C14H22ClNO2 B3077485 [2-(4-Methoxyphenyl)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride CAS No. 1048640-61-4

[2-(4-Methoxyphenyl)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No.: B3077485
CAS No.: 1048640-61-4
M. Wt: 271.78 g/mol
InChI Key: AELUJRMLOQTIPA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)ethylamine hydrochloride is a secondary amine hydrochloride salt characterized by a 4-methoxyphenethyl group (C₆H₄(OCH₃)-CH₂CH₂–) and a tetrahydrofuran-2-ylmethyl group (C₅H₉O–CH₂–) linked to the nitrogen atom. The compound’s IUPAC name is tetrahydro-N-[(4-methoxyphenyl)methyl]-2-furanmethanamine hydrochloride, with a molecular formula of C₁₅H₂₈ClN and a molecular weight of 257.85 g/mol . Its CAS registry number is 356540-21-1. However, detailed pharmacological and toxicological data remain unreported in the available literature .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-6-4-12(5-7-13)8-9-15-11-14-3-2-10-17-14;/h4-7,14-15H,2-3,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELUJRMLOQTIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)ethylamine hydrochloride typically involves the reaction of 2-(4-methoxyphenyl)ethylamine with tetrahydro-2-furanylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and the amine group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology :
    • The compound's structural similarity to other amines suggests potential interactions with neurotransmitter systems. For instance, compounds like 4-Methoxyamphetamine have been studied for their stimulant effects, and similar mechanisms may be explored with this compound due to the methoxy group enhancing lipophilicity, which can influence brain penetration and activity.
  • Analgesic Properties :
    • Preliminary studies on structurally related compounds indicate that they may exhibit analgesic effects. The tetrahydrofuran moiety could play a role in modulating pain pathways, making this compound a candidate for further investigation in pain management therapies.
  • Antidepressant Activity :
    • Compounds with similar structures have shown promise in treating depression by influencing serotonin pathways. The unique combination of functional groups in this compound may provide novel therapeutic avenues for antidepressant development.

Comparative Analysis Table

Compound NameStructural FeaturesNotable Effects
2-(4-Methoxyphenyl)ethylamineLacks tetrahydrofuran; studied for neuropharmacologyNeurotransmitter modulation
TetrahydropalmatineContains tetrahydrofuran; known sedativeSedative properties
4-MethoxyamphetamineStimulant effects; simpler structureStimulant effects

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and the tetrahydrofuran ring play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs, emphasizing molecular features, pharmacological activity, and available data:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Key Structural Differences vs. Target Compound Pharmacological Activity Toxicity Notes
[Target Compound] (356540-21-1) C₁₅H₂₈ClN Reference structure: 4-methoxyphenethyl + THF-methylamine Not reported Toxicology not thoroughly studied
(4-Methylbenzyl)(THF-methyl)amine HCl (13605-56-6) C₁₄H₂₁NO·HCl 4-Methylbenzyl replaces 4-methoxyphenethyl Not reported No data available
Zolamine Hydrochloride (N/A) C₁₆H₂₂ClN₃OS Contains thiazole ring and dimethylaminoethyl group Antihistaminic, topical anesthetic Used clinically; safety established
SKF-96365 (N/A) C₂₁H₂₅ClN₂O₃ Imidazole core with dual 4-methoxyphenyl groups TRPC channel inhibitor Research tool; no human toxicity data
Thiophene Fentanyl HCl (2306823-39-0) C₂₄H₂₆N₂OS·HCl Thiophene ring replaces phenyl; opioid backbone μ-opioid receptor agonist High-risk analog; toxicology unstudied
Venlafaxine HCl Impurity F(EP) (93413-79-7) C₁₇H₂₄ClNO Cyclohexenyl group instead of THF-methyl SNRI impurity Purity standards documented

Key Comparative Insights:

Thiophene fentanyl replaces the methoxyphenyl group with a thiophene ring, drastically altering receptor specificity (opioid vs. unknown for the target compound) .

Core Structure Impact: Zolamine’s thiazole ring and SKF-96365’s imidazole core introduce heterocyclic rigidity, likely improving receptor-binding affinity compared to the flexible THF-methyl group in the target compound .

Toxicity and Safety: Both the target compound and thiophene fentanyl lack comprehensive toxicological profiles, highlighting regulatory challenges for novel analogs . In contrast, zolamine hydrochloride has established clinical safety, underscoring the importance of structural simplicity and known pharmacophores .

Functional Group Synergy :

  • The THF-methyl group in the target compound may confer unique solubility or metabolic clearance properties compared to triazine-based 5-HT₇ receptor ligands (e.g., ’s Compound 22) .

Biological Activity

The compound 2-(4-Methoxyphenyl)ethylamine hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₄H₂₂ClNO
  • CAS Number : 1048640-61-4
  • Molecular Structure : The compound consists of a methoxyphenyl group attached to a tetrahydrofuran moiety, which may enhance its lipophilicity and influence pharmacokinetic properties.

Structural Comparison with Related Compounds

Compound NameStructureUnique Features
4-MethoxyamphetamineStructureKnown for stimulant effects; simpler structure.
TetrahydropalmatineStructureExhibits sedative properties; contains a similar tetrahydrofuran ring.
2-(4-Methoxyphenyl)ethanamineStructurePrimarily studied for neuropharmacological effects.

The unique combination of functional groups in 2-(4-Methoxyphenyl)ethylamine hydrochloride may provide distinct pharmacological properties compared to these similar compounds, potentially leading to novel therapeutic applications.

Pharmacological Effects

Research indicates that compounds similar to 2-(4-Methoxyphenyl)ethylamine hydrochloride exhibit various biological activities, including:

  • Antidepressant Effects : Some studies suggest that compounds with similar structures may possess antidepressant properties through modulation of neurotransmitter systems.
  • Neuroprotective Activity : Research on related amines indicates potential neuroprotective effects, possibly through antioxidant mechanisms or inhibition of neuroinflammation.
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies and Research Findings

  • Antidepressant Activity : A study explored the effects of methoxyphenyl derivatives on serotonin and norepinephrine reuptake inhibition, suggesting potential antidepressant-like effects in animal models (Lall et al., 2006) .
  • Neuroprotective Effects : In vitro studies indicated that related compounds could protect neuronal cells from oxidative stress and apoptosis, highlighting their potential in neurodegenerative disease treatment (Science.gov, 2018) .
  • Antimicrobial Activity : Research has shown that compounds with similar structures exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting further exploration for therapeutic use (PubChem, 2021) .

The biological activity of 2-(4-Methoxyphenyl)ethylamine hydrochloride is likely mediated through interactions with various biological targets:

  • Serotonin Receptors : Modulation of serotonin receptors may underlie its antidepressant effects.
  • Dopamine Pathways : Interaction with dopaminergic systems could contribute to mood regulation and cognitive enhancement.
  • Inflammatory Pathways : Inhibition of pro-inflammatory cytokines may explain its neuroprotective properties.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.78 (s, OCH₃) and δ 2.50–3.20 (m, tetrahydrofuran CH₂) confirm substituent positions .
    • ¹³C NMR : Signals near δ 55.2 (OCH₃) and δ 70.5 (tetrahydrofuran O-CH₂) validate ether linkages.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 278.2 (C₁₅H₂₄ClNO₂) ensures correct stoichiometry .
  • HPLC-PDA : Retention time matching with reference standards (e.g., Venlafaxine impurities) confirms purity .

How can researchers resolve discrepancies in impurity profiles when synthesizing this compound under different catalytic conditions?

Advanced Research Question
Impurity discrepancies often arise from competing reaction pathways (e.g., over-alkylation or oxidation). Mitigation strategies include:

  • HPLC-MS Impurity Tracking : Compare impurity retention times and mass fragments against known Venlafaxine-related impurities (e.g., Imp. H(EP): m/z 375.3 ).
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediate accumulation (e.g., cyclohexanol byproducts ).
  • DoE Optimization : Use a factorial design to assess catalyst loading vs. temperature effects on impurity formation.

What methodologies are employed to investigate the compound's stability under accelerated degradation conditions, and how are degradation products identified?

Advanced Research Question

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (40°C, 72h) followed by LC-MS to detect cleavage products (e.g., 4-methoxyphenethylamine ).
    • Oxidative Stress : Exposure to 3% H₂O₂ identifies oxidation-prone sites (e.g., tetrahydrofuran ring opening).
  • Mass Fragmentation Libraries : Compare degradation product m/z values with databases (e.g., Venlafaxine N-oxide at m/z 294.1 ).

What are the critical parameters in chromatographic purity assessment of this compound, and how are they validated?

Basic Research Question

  • Column Selection : C18 columns (5µm, 250mm) with 0.1% TFA in water/acetonitrile gradients resolve closely eluting impurities .
  • Validation Parameters :
    • Linearity : R² ≥0.998 for 50–150% target concentration.
    • LOQ/LOD : ≤0.05% for major impurities (USP/EP guidelines ).
  • System Suitability : Inject reference standards (e.g., ACI 220106 ) to verify retention time reproducibility (±2%).

How does the stereochemistry of 2-(4-Methoxyphenyl)ethylamine hydrochloride influence its pharmacological activity, and what experimental approaches are used to study this?

Advanced Research Question
The compound’s stereochemistry impacts receptor binding affinity, as seen in Venlafaxine analogs . Methodologies include:

  • Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (heptane/ethanol/DEA = 80:20:0.1) .
  • Pharmacokinetic Profiling : Compare AUC and Cmax of enantiomers in rodent models to assess bioavailability differences.
  • Molecular Docking : Simulate interactions with serotonin/norepinephrine transporters to predict stereospecific activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methoxyphenyl)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(4-Methoxyphenyl)ethyl](tetrahydro-2-furanylmethyl)amine hydrochloride

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